molecular formula C11H12N2 B13482545 2-[(1-Aminocyclopropyl)methyl]benzonitrile

2-[(1-Aminocyclopropyl)methyl]benzonitrile

Cat. No.: B13482545
M. Wt: 172.23 g/mol
InChI Key: IHPZAOQMXABGOO-UHFFFAOYSA-N
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Description

2-[(1-Aminocyclopropyl)methyl]benzonitrile is an organic compound that features a benzonitrile group attached to a cyclopropylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-Aminocyclopropyl)methyl]benzonitrile can be achieved through several methods. One common approach involves the reaction of benzonitrile with a cyclopropylamine derivative under controlled conditions. The reaction typically requires a catalyst and may involve steps such as nucleophilic substitution or cyclization reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(1-Aminocyclopropyl)methyl]benzonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: Nucleophilic and electrophilic substitution reactions can modify the benzonitrile ring or the cyclopropylamine moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Lithium aluminum hydride (LiAlH₄) is often used for the reduction of nitriles to amines.

    Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are used in substitution reactions.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzonitrile ring.

    Reduction: Primary amines derived from the reduction of the nitrile group.

    Substitution: Various substituted benzonitrile and cyclopropylamine derivatives.

Scientific Research Applications

2-[(1-Aminocyclopropyl)methyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(1-Aminocyclopropyl)methyl]benzonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Benzonitrile: A simpler analog with a nitrile group attached to a benzene ring.

    2-Methylbenzonitrile: A methyl-substituted derivative of benzonitrile.

    Cyclopropylamine: A compound featuring a cyclopropyl group attached to an amine.

Uniqueness

2-[(1-Aminocyclopropyl)methyl]benzonitrile is unique due to the presence of both a benzonitrile group and a cyclopropylamine moiety. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C11H12N2

Molecular Weight

172.23 g/mol

IUPAC Name

2-[(1-aminocyclopropyl)methyl]benzonitrile

InChI

InChI=1S/C11H12N2/c12-8-10-4-2-1-3-9(10)7-11(13)5-6-11/h1-4H,5-7,13H2

InChI Key

IHPZAOQMXABGOO-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CC2=CC=CC=C2C#N)N

Origin of Product

United States

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